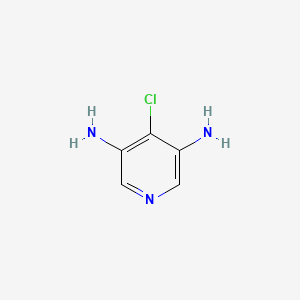

4-Chloropyridine-3,5-diamine

Description

Significance of Pyridine-Based Chemical Scaffolds in Organic and Medicinal Chemistry

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that holds a privileged position in the realms of organic and medicinal chemistry. researchgate.netrsc.org As an isostere of benzene, this nitrogen-containing aromatic ring is a key component in numerous naturally occurring compounds, including vitamins like niacin and pyridoxine, as well as various alkaloids. beilstein-journals.orgnih.gov Its presence is also prominent in a wide array of FDA-approved drugs, highlighting its importance in the development of clinically useful agents. researchgate.netrsc.org

The significance of the pyridine scaffold can be attributed to several key characteristics:

Structural Versatility: The pyridine ring can be readily functionalized at various positions, allowing for the creation of a diverse range of derivatives with distinct chemical and physical properties. openaccessjournals.com This adaptability makes it a favored template for drug design and synthesis. nih.gov

Physicochemical Properties: The nitrogen atom in the pyridine ring imparts weak basicity and can participate in hydrogen bonding, which often improves the aqueous solubility of molecules—a desirable trait for pharmaceutical compounds. nih.govmdpi.com

Biological Activity: Pyridine-containing molecules have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. mdpi.com Their ability to interact with various biological targets has led to their incorporation into drugs for a multitude of diseases. researchgate.netmdpi.com

The continuous exploration of pyridine derivatives in drug discovery is driven by their proven track record and the potential to generate novel therapeutic agents with enhanced efficacy and specificity. rsc.orgopenaccessjournals.com

Overview of Substituted Pyridine Diamines in Contemporary Research

Within the broader class of pyridine derivatives, substituted pyridine diamines are a noteworthy subclass. The presence of two amino groups on the pyridine ring introduces additional sites for chemical modification and hydrogen bonding interactions, which can significantly influence the biological activity and material properties of the resulting compounds.

Research into substituted pyridine diamines spans various applications. For instance, diaminopyridine structures are investigated for their potential in creating novel materials with specific electronic or photophysical properties. Furthermore, in medicinal chemistry, they can serve as key intermediates or as the core structure for new therapeutic agents. The strategic placement of substituents on the pyridine diamine framework allows for the fine-tuning of molecular properties to achieve desired outcomes.

Research Landscape and Foundational Studies on 4-Chloropyridine-3,5-diamine

The research landscape for this compound is primarily centered on its role as a chemical intermediate. Its trifunctional nature—possessing a reactive chlorine atom and two nucleophilic amino groups—makes it a versatile precursor for constructing more elaborate molecules.

Key aspects of the research involving this compound include:

Synthesis: Various synthetic routes have been explored to produce this compound. These methods often involve the modification of simpler pyridine starting materials. For example, amination of a 4-chloropyridine (B1293800) derivative can introduce the amino groups. smolecule.com Another approach involves the Vilsmeier-Haack reaction, which can be used to generate chlorinated pyridine intermediates that are subsequently converted to the target diamine. smolecule.comchempanda.com

Reactivity: The chemical behavior of this compound is dictated by its functional groups. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for its replacement with other functional groups like amines or thioethers. smolecule.com The amino groups can undergo reactions such as acylation or can participate in cyclization reactions with carbonyl compounds to form fused heterocyclic systems. smolecule.com Palladium-catalyzed reactions, such as amination, are also employed to further functionalize the molecule. smolecule.com

Applications: The primary application of this compound is as a building block in the synthesis of pharmaceuticals and agrochemicals. smolecule.com Its structure is incorporated into larger molecules to modulate their biological activity.

Below is a table summarizing the key properties and reactions of this compound.

| Property/Reaction | Description |

| Molecular Formula | C₅H₆ClN₃ |

| Molecular Weight | ~145.57 g/mol |

| Key Functional Groups | 4-Chloro, 3-Amino, 5-Amino |

| Nucleophilic Substitution | The chlorine atom can be displaced by various nucleophiles. |

| Palladium-Catalyzed Amination | The chlorine atom can be replaced by an amine group. |

| Cyclization Reactions | The amino groups can react with carbonyl compounds to form cyclic structures. |

Structure

3D Structure

Properties

Molecular Formula |

C5H6ClN3 |

|---|---|

Molecular Weight |

143.57 g/mol |

IUPAC Name |

4-chloropyridine-3,5-diamine |

InChI |

InChI=1S/C5H6ClN3/c6-5-3(7)1-9-2-4(5)8/h1-2H,7-8H2 |

InChI Key |

ZREDVNRHGOPLJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)N)Cl)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Preparation Routes

Strategic Synthesis of the 4-Chloropyridine-3,5-diamine Core Structure

The construction of the this compound scaffold is a testament to the strategic application of fundamental organic reactions, tailored to the unique electronic properties of the pyridine (B92270) ring. The primary approach involves the initial establishment of a dinitro-substituted 4-chloropyridine (B1293800) intermediate, followed by the reduction of the nitro groups to the corresponding diamine.

Chlorination Pathways for Pyridine Ring Functionalization

Achieving the requisite 4-chloro substitution on the pyridine ring is a critical step. Direct chlorination of pyridine often leads to a mixture of products, with electrophilic substitution favoring the 3-position and nucleophilic or radical substitutions occurring at the 2- and 4-positions. google.comfirsthope.co.in Therefore, indirect methods are typically employed to ensure high regioselectivity for the 4-position.

One effective strategy involves the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring, particularly at the 4-position, towards electrophilic attack. researchgate.netsapub.org For instance, nitration of pyridine-N-oxide proceeds with high regioselectivity to yield 4-nitropyridine-N-oxide. sapub.orgoc-praktikum.de This intermediate can then be converted to 4-chloropyridine-N-oxide. ias.ac.in Subsequent deoxygenation provides the desired 4-chloropyridine.

Another important pathway involves the chlorination of 4-hydroxypyridine (B47283) (which exists in tautomeric equilibrium with 4-pyridone). Treatment with chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) effectively replaces the hydroxyl group with a chlorine atom to furnish 4-chloropyridine in high yield. researchgate.net

Introduction of Amine Groups via Amination Reactions

The introduction of the two amino groups at the 3 and 5 positions is most commonly achieved through the reduction of a dinitro precursor. The key intermediate for this transformation is 4-chloro-3,5-dinitropyridine (B135801). researchgate.netnih.gov The synthesis of this precursor typically involves the nitration of a 4-chloropyridine derivative.

Once 4-chloro-3,5-dinitropyridine is obtained, the dual nitro groups are simultaneously reduced to amino groups. This reduction can be accomplished using various catalytic hydrogenation methods. For instance, hydrogenation over a palladium on carbon (Pd/C) catalyst is a common and effective method for this transformation. dissertationtopic.net Other reducing agents may also be employed, depending on the desired reaction conditions and substrate compatibility.

Alternative, more direct amination strategies on a pre-functionalized 4-chloropyridine ring are also explored. Microwave-assisted nucleophilic aromatic substitution (SNAr) of 3,4,5-trihalopyridines with primary and secondary amines has been shown to be an efficient method for producing 4-amino-3,5-dihalopyridines. researchgate.net This suggests the potential for developing a direct amination route to this compound from a suitable precursor like 4-chloro-3,5-dihalopyridine.

Multi-Step Reaction Sequences and Overall Yield Optimization

A plausible multi-step synthesis of this compound, based on the dinitro intermediate route, can be outlined as follows:

Nitration of 4-chloropyridine-N-oxide: This step introduces the nitro groups at the 3 and 5 positions.

Deoxygenation: Removal of the N-oxide group to yield 4-chloro-3,5-dinitropyridine.

Reduction of Nitro Groups: Catalytic hydrogenation of the dinitro compound to afford the final product, this compound.

Considerations for Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity is a paramount consideration throughout the synthesis of this compound. The directing effects of the substituents on the pyridine ring govern the position of incoming functional groups.

Chlorination: As mentioned, direct chlorination of pyridine is not regioselective for the 4-position. The use of pyridine N-oxide is a key strategy to direct electrophiles, such as the nitronium ion during nitration, to the 4-position. researchgate.netsapub.org

Nitration: The nitration of 4-chloropyridine itself can be complex. However, the nitration of pyridine-N-oxide is highly regioselective for the 4-position. sapub.orgoc-praktikum.de Subsequent functionalization at the 3 and 5 positions is then influenced by the existing substituents.

Amination: In the context of reducing a dinitro precursor, regioselectivity is predetermined by the positions of the nitro groups. In direct amination approaches, the regioselectivity of nucleophilic aromatic substitution on substituted pyridines is influenced by both electronic and steric factors. For example, in 3-substituted 2,6-dichloropyridines, the regioselectivity of amination can be influenced by the steric bulk of the 3-substituent. researchgate.net

Stereoselectivity is not a primary concern in the synthesis of the aromatic this compound core, as the molecule is planar and achiral. However, stereoselectivity would become a critical factor in the synthesis of any non-aromatic derivatives or if chiral centers were to be introduced in subsequent reactions.

Synthesis of Key Precursors and Intermediate Derivatization

The efficient synthesis of this compound relies heavily on the availability and purity of key precursors, most notably 4-chloropyridine.

Preparation of Halopyridine Intermediates (e.g., 4-Chloropyridine)

Several reliable methods have been established for the synthesis of 4-chloropyridine.

One common and high-yielding method starts from 4-hydroxypyridine (or its tautomer, 4-pyridone). The hydroxyl group can be readily substituted by a chlorine atom using standard chlorinating agents.

| Starting Material | Reagent(s) | Product | Yield | Reference(s) |

| 4-Hydroxypyridine | PCl₅ or POCl₃ | 4-Chloropyridine | High | researchgate.net |

Another widely used precursor is N-(4-pyridyl)pyridinium chloride hydrochloride . This salt can be prepared from pyridine and thionyl chloride. orgsyn.orgprepchem.com Treatment of this precursor with a chlorinating agent like phosphorus pentachloride or thionyl chloride furnishes 4-chloropyridine. google.comorgsyn.orgprepchem.com A patent describes a one-pot synthesis of 4-chloropyridine from N-(4-pyridyl)pyridinium chloride hydrochloride with various chlorinating agents, achieving yields up to 73.6%. google.com

| Starting Material | Reagent(s) | Conditions | Product | Yield | Reference(s) |

| N-(4-pyridyl)pyridinium chloride hydrochloride | Phosphorus pentachloride | 140-150 °C | 4-Chloropyridine | ~65.9% | google.com |

| N-(4-pyridyl)pyridinium chloride hydrochloride | Thionyl chloride | 140-150 °C | 4-Chloropyridine | 73.6% | google.com |

| N-(4-pyridyl)pyridinium chloride hydrochloride | Phosphorus pentachloride | 90 °C, in chlorobenzene | 4-Chloropyridine hydrochloride | 71.8% | google.com |

Direct chlorination of pyridine can also be employed, though it often requires specific conditions to favor the 4-isomer and can lead to challenges with pyridine coking. google.compatsnap.com A patented method describes the reaction of pyridine with chlorinating agents like thionyl chloride, phosphorus oxychloride, or phosphorus pentachloride in a one-pot synthesis to produce 4-chloropyridine or its hydrochloride salt. google.compatsnap.com

| Starting Material | Reagent(s) | Conditions | Product | Yield | Reference(s) |

| Pyridine | Thionyl chloride | 70-75 °C, in ethyl acetate | 4-Chloropyridine hydrochloride | ~61.3% | patsnap.com |

| Pyridine | Phosphorus pentachloride | 70-75 °C, in chlorobenzene | 4-Chloropyridine hydrochloride | ~70.2% | patsnap.com |

Synthesis of Substituted Diaminopyridine Intermediates (e.g., 5-Chloropyridine-2,3-diamine (B1270002) analogs)

The preparation of substituted diaminopyridine intermediates is a critical step in the synthesis of more complex pyridine derivatives. Analogs such as 5-Chloropyridine-2,3-diamine and 5-Bromopyridine-2,3-diamine serve as important precursors.

A common route to 5-Chloropyridine-2,3-diamine involves a two-step process starting from 2-amino-5-chloropyridine. This precursor is first nitrated using nitric acid to yield 2-amino-5-chloro-3-nitropyridine. Subsequent reduction of the nitro group, which can be achieved using reagents like sodium dithionite (B78146) or through catalytic hydrogenation with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst, affords the desired 5-Chloropyridine-2,3-diamine. nih.gov

Similarly, the synthesis of 5-Bromopyridine-2,3-diamine can be accomplished through the reduction of 2-amino-3-nitro-5-bromopyridine. chemicalbook.comorgsyn.org Various reducing agents have been employed for this transformation, including stannous chloride, iron powder with ammonium (B1175870) chloride, and catalytic hydrogenation. chemicalbook.comorgsyn.orgguidechem.com For instance, the reduction using iron powder in a mixture of isopropanol (B130326) and water has been reported to yield 5-bromopyridine-2,3-diamine in high yield. chemicalbook.com Another approach involves the use of Raney Nickel as a catalyst for the hydrogenation of 2-amino-3-nitro-5-bromopyridine. guidechem.com

The synthesis of 2,3-diaminopyridine (B105623) compounds from 3-amino-2-halopyridines can also be achieved through amination with aqueous ammonia (B1221849) in the presence of a catalyst at elevated temperatures and pressures. google.com

Below is a table summarizing the synthesis of these intermediates:

| Starting Material | Reagents | Product | Yield | Reference |

| 2-amino-5-chloropyridine | 1. Nitric Acid 2. Sodium dithionite or H₂/Pd-C | 5-Chloropyridine-2,3-diamine | Not specified | nih.gov |

| 2-amino-3-nitro-5-bromopyridine | Iron powder, Ammonium chloride, Isopropanol/Water | 5-Bromopyridine-2,3-diamine | 95% | chemicalbook.com |

| 2-amino-5-bromo-3-nitropyridine | Reduced iron, Ethanol, Water, HCl | 2,3-Diamino-5-bromopyridine | Not specified | orgsyn.org |

| 2-amino-3-nitro-5-bromopyridine | Raney Ni, H₂, Phosphoric acid, Ethanol, HCl | 2,3-Diamino-5-bromopyridine | 89% | guidechem.com |

Catalytic Approaches in Precursor Synthesis (e.g., Cu(I) Catalysis)

Catalytic methods, particularly those employing copper(I) catalysts, have emerged as efficient strategies for the synthesis of aminopyridine precursors. Copper-catalyzed amination reactions, a variation of the Ullmann condensation, provide a powerful tool for the formation of carbon-nitrogen bonds. lookchem.com

The use of a copper(I) oxide (Cu₂O) based catalytic system has been shown to be effective for the amination of bromopyridine derivatives under relatively mild conditions (e.g., 60 °C) using aqueous ammonia. lookchem.com This method is advantageous due to the low cost of the copper catalyst and the ease of handling aqueous ammonia. The efficiency of this catalytic system can be enhanced by the addition of ligands, such as N,N'-dimethylethylenediamine (DMEDA), and a base like potassium carbonate. lookchem.com This system has demonstrated high conversions and yields for a variety of bromopyridine derivatives, including those with both electron-donating and electron-withdrawing groups. lookchem.com

Copper(I) bromide (CuBr) has also been identified as an effective catalyst for the synthesis of substituted imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, showcasing the versatility of Cu(I) catalysts in pyridine chemistry. organic-chemistry.org In some cases, a CuI/N,N-dimethylcyclohexane-1,2-diamine catalytic system has been successfully employed for the amidation of 2-chloropyridine (B119429) derivatives. rsc.org

The general mechanism for Cu(I)-catalyzed amination of a halopyridine involves the oxidative addition of the halopyridine to the Cu(I) center, followed by coordination of the amine and subsequent reductive elimination to form the aminated product and regenerate the Cu(I) catalyst.

Green Chemistry Approaches in Synthetic Design

The integration of green chemistry principles into the synthesis of pyridine derivatives aims to reduce the environmental impact of chemical processes. Key areas of focus include the selection of sustainable solvents, optimization of reaction conditions, and the development of recyclable and efficient catalysts.

Solvent Selection and Reaction Condition Optimization for Sustainability

The choice of solvent is a critical factor in green synthesis. The ideal solvent should be non-toxic, renewable, and have a low environmental impact. For pyridine synthesis, researchers are exploring alternatives to traditional volatile organic compounds (VOCs). Water is a highly desirable green solvent, and its use in the synthesis of pyridine derivatives has been reported, for example, in one-pot multicomponent reactions under ultrasonic irradiation. rsc.org Solvent-free reactions represent another important green chemistry approach, minimizing waste and simplifying product purification. rsc.org

Catalyst Recyclability and Efficiency in Synthesis

The efficiency of the catalyst is also a key consideration. A highly efficient catalyst allows for lower catalyst loading, which reduces the amount of catalyst waste and potential product contamination. The use of inexpensive and abundant metals, such as copper, in catalytic systems is also a tenet of green chemistry, moving away from more expensive and less sustainable precious metal catalysts like palladium. lookchem.com The development of heterogeneous catalysts is another important strategy, as they are generally easier to separate and recycle compared to their homogeneous counterparts. mdpi.com

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions of 4-Chloropyridine-3,5-diamine

The chlorine atom at the 4-position of the pyridine (B92270) ring is a suitable leaving group for nucleophilic substitution reactions. This reactivity is a cornerstone of the synthetic utility of this compound, allowing for the introduction of a variety of functional groups.

This compound is expected to react with primary and secondary amines to yield the corresponding N-substituted 4-amino-pyridine-3,5-diamine derivatives. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The lone pair of electrons on the nitrogen atom of the attacking amine acts as the nucleophile, targeting the electron-deficient carbon atom at the C4 position of the pyridine ring.

The general reaction can be represented as follows:

Figure 1: General reaction of this compound with primary (R-NH₂) and secondary (R₂NH) amines.

The reactivity of the amine will depend on its nucleophilicity, which is influenced by steric and electronic factors. Generally, primary amines are more reactive than secondary amines due to reduced steric hindrance. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product side.

The rate of reaction is influenced by several factors:

Nature of the Amine: More nucleophilic amines will react faster. The basicity of the amine is a good indicator of its nucleophilicity, although steric effects can also play a significant role.

Solvent: Polar aprotic solvents are generally preferred as they can solvate the transition state, thereby increasing the reaction rate.

Temperature: As with most chemical reactions, an increase in temperature will lead to an increase in the reaction rate.

The product distribution is generally straightforward, with the primary product being the N-substituted 4-amino-pyridine-3,5-diamine. However, in the case of reactions with primary amines, there is a possibility of a second substitution occurring on the newly formed secondary amine, leading to a tertiary amine product. This can often be controlled by using an excess of the primary amine.

Below is a hypothetical representation of product distribution based on general principles of SNAr reactions.

| Amine Type | Expected Major Product | Potential By-products |

| Primary Amine (e.g., R-NH₂) | N-alkyl/aryl-pyridine-3,4,5-triamine | N,N-dialkyl/diaryl-4-aminopyridinium salt |

| Secondary Amine (e.g., R₂NH) | N,N-dialkyl/diaryl-pyridine-3,4,5-triamine | None (no further substitution possible) |

Interactive Data Table: This table illustrates the expected outcomes of the nucleophilic substitution reaction.

The displacement of the chloride ion from the 4-position of the pyridine ring proceeds through a well-established SNAr mechanism. This mechanism involves two key steps:

Nucleophilic Attack and Formation of a Meisenheimer Complex: The amine nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is stabilized by the electronegative nitrogen atom of the ring. pearson.com

Figure 2: The SNAr mechanism for the reaction of a 4-chloropyridine (B1293800) derivative with an amine, showing the formation of the Meisenheimer complex.

Departure of the Leaving Group: In the second step, the chloride ion is eliminated from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.

Cross-Coupling Reactions Involving this compound

In addition to nucleophilic substitution, this compound can participate in transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-nitrogen bonds.

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective methods for forming bonds between aryl halides and amines. nih.gov These reactions offer a versatile alternative to traditional nucleophilic substitution and can often be carried out under milder conditions with a broader substrate scope.

The general scheme for a Buchwald-Hartwig amination of this compound is as follows:

Figure 3: Palladium-catalyzed C-N cross-coupling of this compound with an amine.

These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the reaction and can influence the reaction rate, yield, and functional group tolerance. For electron-rich substrates like this compound, bulky electron-rich phosphine ligands are often effective. nih.gov

A significant advancement in cross-coupling technology is the use of supported catalysts. These catalysts consist of a catalytically active species, such as palladium nanoparticles or complexes, immobilized on a solid support. The use of supported catalysts offers several advantages over their homogeneous counterparts, including:

Ease of Separation: The catalyst can be easily separated from the reaction mixture by filtration, simplifying the purification process.

Recyclability: The catalyst can often be recovered and reused for multiple reaction cycles, which is economically and environmentally beneficial.

Reduced Metal Contamination: The use of a supported catalyst can lead to lower levels of metal contamination in the final product.

Various materials have been explored as supports for palladium catalysts in C-N coupling reactions, including polymers, silica, and magnetic nanoparticles. The choice of support can influence the activity and stability of the catalyst. While specific studies on the use of supported catalysts for the C-N coupling of this compound are not prevalent, the principles established for other chloropyridines are applicable.

The table below summarizes some common types of supported catalysts and their typical performance in C-N coupling reactions.

| Catalyst Support | Typical Palladium Loading | Recyclability (Number of Cycles) |

| Polymer | 0.1 - 2 mol% | 3 - 8 |

| Silica | 0.5 - 5 mol% | 4 - 10 |

| Magnetic Nanoparticles | 0.2 - 1 mol% | 5 - 12 |

Interactive Data Table: This table provides an overview of different supported catalysts used in C-N cross-coupling reactions.

Electrophilic Reactions and Derivatization Strategies

The reactivity of this compound is governed by the electronic properties of the pyridine ring and its substituents: the electron-withdrawing chlorine atom and the electron-donating amino groups. The pyridine ring itself is generally resistant to electrophilic substitution compared to benzene, a consequence of the electronegative nitrogen atom which deactivates the ring. uoanbar.edu.iq This effect is further intensified in acidic conditions where the nitrogen atom becomes protonated, forming a pyridinium (B92312) ion. uoanbar.edu.iq

However, the two amino groups at the 3 and 5 positions are strong activating groups and direct electrophilic attack. These groups can readily participate in reactions with electrophiles. Derivatization strategies, therefore, primarily target the nucleophilic amino groups or involve the substitution of the chlorine atom.

Key derivatization reactions include:

Acylation: The primary amino groups can be acylated using reagents like benzoyl chloride or p-nitrobenzoyl chloride. nih.gov These reactions typically proceed in the presence of a base, such as pyridine, to neutralize the HCl byproduct. This strategy is often employed to introduce chromophores for enhanced detection in analytical techniques like HPLC. nih.gov

Nucleophilic Substitution: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution. smolecule.com This allows for the introduction of various functional groups. For instance, it can be displaced by other amines in palladium-catalyzed amination reactions or by thioethers. smolecule.com The reactivity at the 4-position is generally higher than at the 2-position for nucleophilic attack in chloropyridines. uoanbar.edu.iq

Cyclization Reactions: The diamine can react with carbonyl compounds to form cyclic structures, which serve as valuable intermediates in organic synthesis. smolecule.com

The following table summarizes common derivatization strategies for this compound based on the reactivity of its functional groups.

| Functional Group Targeted | Reaction Type | Reagent Class | Resulting Derivative | Application |

| Amino Groups (-NH₂) | Acylation | Acyl Chlorides (e.g., Benzoyl chloride) | N,N'-diacyl-4-chloropyridine-3,5-diamine | Introduction of analytical handles, synthesis intermediate |

| Amino Groups (-NH₂) | Sulfonylation | Sulfonyl Chlorides | N,N'-disulfonyl-4-chloropyridine-3,5-diamine | Synthesis of potential bioactive molecules |

| Chlorine Atom (-Cl) | Nucleophilic Aromatic Substitution | Amines (Primary/Secondary) | Substituted 4-aminopyridine (B3432731) derivatives | Formation of complex nitrogen-containing compounds smolecule.comresearchgate.net |

| Chlorine Atom (-Cl) | Nucleophilic Aromatic Substitution | Thiolates | 4-Thioether-pyridine-3,5-diamine | Synthesis of sulfur-containing heterocycles |

| Diamine System | Cyclization | Carbonyl Compounds | Fused heterocyclic systems | Intermediate in organic synthesis smolecule.com |

Stability and Polymerization Characteristics of Pyridine-Chlorine-Diamine Systems

The stability of chlorinated pyridines can be highly variable. For example, 4-chloropyridine is known to be unstable, reacting with itself in a polymerization-like process, and is typically stored as its more stable hydrochloride salt. researchgate.net The polymerisate of 4-chloropyridine consists of water-soluble pyridyl-4-chloropyridinium chlorides, which are susceptible to hydrolysis. researchgate.net

As a diamine, this compound is a potential monomer for polymerization reactions. The two primary amino groups can react with bifunctional reagents to form polymers.

Potential polymerization pathways include:

Condensation Polymerization: Reaction with diacyl chlorides (e.g., pyromellitic dianhydride) could yield polyimides, a class of high-performance polymers. researchgate.net Similarly, reaction with cyanuric chloride, a trifunctional reagent, can lead to the formation of cross-linked polymers containing triazine rings. researchgate.net

Reaction with Sulfur Monochloride: Aromatic diamines can be polymerized with sulfur monochloride (S₂Cl₂) to produce highly conjugated, cross-linked polymers containing N-S-S linkages. acs.org The extent of cross-linking can be controlled by adjusting the monomer-to-S₂Cl₂ ratio. acs.org

The table below outlines the stability and polymerization potential of systems related to this compound.

| Compound System | Stability Characteristic | Polymerization Potential | Polymerization Reactant | Resulting Polymer Type |

| 4-Chloropyridine | Unstable, self-reacts/polymerizes. researchgate.netresearchgate.net | High tendency for self-polymerization. | Itself | Pyridyl-4-chloropyridinium chlorides researchgate.net |

| 4-Aminopyridine / 3,4-Diaminopyridine | Excellent chemical stability in formulations. nih.govsefh.es | Can act as a monomer. | Bifunctional electrophiles | Various condensation polymers |

| Aromatic Diamines (general) | Variable | High | Diacyl chlorides, Dianhydrides | Polyimides researchgate.net |

| Aromatic Diamines (general) | Variable | High | Sulfur Monochloride (S₂Cl₂) | Cross-linked Poly(aminodisulfide)s acs.org |

| Pyridine-Diamine Systems | Generally stable | High | Cyanuric Chloride | Triazine-based network polymers researchgate.net |

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy serves as a powerful tool for probing the bonding and structural arrangement of molecules. By analyzing the characteristic vibrations of different functional groups, a detailed picture of the molecular framework can be constructed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy of 4-Chloropyridine-3,5-diamine reveals key vibrational modes associated with its distinct functional groups. The N-H stretching vibrations of the amino groups are typically observed in the region of 3300-3500 cm⁻¹. Specifically, asymmetric and symmetric stretching bands provide insight into the electronic environment of the amine functionalities. For instance, in related aminopyridine compounds, N-H asymmetric stretching vibrations have been noted around 3436 cm⁻¹. researchgate.net

The aromatic C-H stretching vibrations of the pyridine (B92270) ring generally appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring are observed in the 1400-1600 cm⁻¹ range. For example, bands around 1602 cm⁻¹ can be attributed to C=N stretching, while C=C stretching vibrations are seen near 1507 cm⁻¹ and 1436 cm⁻¹. researchgate.net The C-N stretching vibration of the amino groups attached to the ring is typically found around 1384 cm⁻¹. researchgate.net The C-Cl stretching vibration, a key feature of this molecule, is expected to appear in the lower frequency region of the spectrum.

Interactive Table: FT-IR Spectral Data for this compound and Related Compounds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Asymmetric Stretch | ~3436 | researchgate.net |

| N-H Symmetric Stretch | 3300-3400 | |

| Aromatic C-H Stretch | >3000 | |

| C=N Stretch (Pyridine Ring) | ~1602 | researchgate.net |

| N-H In-plane Deformation | ~1648 | researchgate.net |

| C=C Stretch (Pyridine Ring) | ~1507, ~1436 | researchgate.net |

| C-N Stretch (Amino Group) | ~1384 | researchgate.net |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For pyridine and its derivatives, the ring breathing vibrations are often prominent in the Raman spectrum. These modes, typically appearing around 1000 cm⁻¹ and 1030 cm⁻¹, are characteristic of the pyridine ring structure. researchgate.net The symmetric C-Cl stretching vibration would also be expected to be Raman active. The analysis of Raman spectra for substituted pyridines aids in a complete vibrational assignment, confirming the molecular structure and providing insights into intermolecular interactions. cdnsciencepub.comcdnsciencepub.com

Electronic and Magnetic Resonance Spectroscopies

Electronic and magnetic resonance techniques probe the electronic structure and the environment of specific nuclei within the molecule, offering a deeper understanding of its properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The ultraviolet-visible (UV-Vis) spectrum of this compound is characterized by electronic transitions within the molecule. Organic molecules containing chromophores, such as the substituted pyridine ring in this compound, exhibit absorption in the UV-Vis region. The primary transitions observed are typically π → π* and n → π* transitions. tanta.edu.egyoutube.comslideshare.net

The π → π* transitions, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are generally of high intensity. youtube.com The n → π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen atoms) to an antibonding π* orbital, are typically of lower intensity. youtube.comyoutube.com The presence of amino groups and the chlorine atom as substituents on the pyridine ring influences the energy of these transitions, causing shifts in the absorption maxima (λmax). researchgate.net For aminopyridines, multiple electronic transitions can contribute to the observed absorption bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. In this compound, the protons on the pyridine ring and the protons of the amino groups will give rise to distinct signals.

The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating amino groups and the electron-withdrawing chlorine atom. The protons of the two amino groups will appear as a broad singlet, with its chemical shift dependent on the solvent and concentration. The two protons on the pyridine ring are chemically equivalent and will appear as a singlet. For comparison, the aryl protons in a related structure are reported to appear in the range of δ 4.99–7.21 ppm. smolecule.com

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0-8.0 | Singlet |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₅H₆ClN₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 143.58 g/mol ). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

The fragmentation pattern provides structural information. Common fragmentation pathways for aromatic amines include the loss of HCN or H₂CN. libretexts.org The cleavage of the C-Cl bond is also a likely fragmentation pathway. Analysis of the fragment ions helps to confirm the connectivity of the atoms within the molecule. libretexts.orgmiamioh.edu

Lack of Published Crystallographic Data Hinders Detailed Structural Analysis of this compound

A comprehensive review of scientific literature and crystallographic databases reveals a significant gap in the experimental data for this compound, preventing a detailed analysis of its solid-state structure as requested. Specifically, no publicly archived single-crystal X-ray diffraction (SC-XRD) or powder X-ray diffraction (PXRD) data appears to have been published for this compound.

This absence of foundational crystallographic information makes it impossible to conduct the specified in-depth analysis of its molecular geometry, intermolecular interactions, and crystal packing, including hydrogen bonding networks, pi-stacking, and halogen-pi interactions, with the scientific rigor and precision required.

While the molecular formula (C₅H₆ClN₃) and connectivity of this compound are known, the precise three-dimensional arrangement of its atoms in the solid state, along with bond lengths, bond angles, and torsional angles, can only be definitively determined through experimental methods like SC-XRD. smolecule.com Similarly, PXRD is essential for identifying the specific crystalline phase and assessing sample purity.

Detailed studies have been conducted on structurally related compounds, such as 4-Amino-3,5-dichloropyridine (B195902). researchgate.netnih.goviucr.orgiucr.org These studies reveal intricate supramolecular assemblies governed by a combination of strong N—H···N hydrogen bonds, offset π–π stacking interactions between pyridine rings, and halogen–π interactions. researchgate.netnih.goviucr.org For instance, in the crystal structure of 4-Amino-3,5-dichloropyridine, supramolecular chains are formed via hydrogen bonding, which are then further interconnected by π–π and halogen–π interactions, highlighting the complexity of the crystal packing. nih.gov However, the strict requirement to focus solely on this compound precludes the use of this data as a direct substitute.

The analysis of intermolecular forces is critical for understanding the properties of a crystalline material.

Hydrogen Bonding: The presence of two amino groups and a pyridine nitrogen atom in this compound strongly suggests that hydrogen bonding would be a dominant force in its crystal packing, directing the formation of specific supramolecular synthons.

Pi-Stacking: The aromatic pyridine ring is expected to participate in π–π stacking interactions, which are crucial in stabilizing crystal architectures. nih.gov

Without experimental crystallographic data for this compound, any discussion of these features remains speculative. The generation of detailed data tables for molecular geometry and intermolecular interaction parameters is not feasible. Further empirical research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is necessary to provide the data required for the requested advanced structural elucidation.

Analysis of Intermolecular Interactions and Crystal Packing

Hirshfeld Surface Analysis for Quantitative Interaction Mapping

A comprehensive search of scientific literature and crystallographic databases did not yield specific studies on the Hirshfeld surface analysis of this compound. This type of analysis is contingent upon the availability of single-crystal X-ray diffraction data, which appears to be unpublished for this specific compound.

While detailed research findings and data tables for this compound are not available, analysis of structurally similar compounds, such as pyridine derivatives with amino and chloro substituents, frequently reveals significant contributions from N–H···N, C–H···Cl, and π–π stacking interactions. However, without specific crystallographic data for this compound, a detailed and accurate quantitative mapping of its intermolecular interactions is not possible at this time.

Computational and Theoretical Chemistry Insights

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and, consequently, the chemical behavior of 4-Chloropyridine-3,5-diamine. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, energy, and the distribution of its electrons.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. scirp.org This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.net

| Parameter | Calculated Value (Å or °) |

|---|---|

| C-Cl Bond Length | 1.720 - 1.738 |

| C-N (ring) Bond Length | 1.336 - 1.338 |

| C-C (ring) Bond Length | 1.302 - 1.401 |

| N-C-C Bond Angle | ~116.51 - 117.12 |

Electronic Properties: Beyond geometry, DFT calculations yield a wealth of information about the electronic properties of a molecule. These include the total energy, dipole moment, and the distribution of atomic charges, which are crucial for understanding molecular polarity and intermolecular interactions. For instance, Mulliken population analysis can be used to determine the partial charge on each atom, identifying electrophilic and nucleophilic centers within the molecule. scirp.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. imperial.ac.uk The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are critical indicators of a molecule's reactivity. nih.gov

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap implies that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

DFT calculations are commonly employed to determine the energies of the HOMO and LUMO. While specific values for this compound are not available, Table 2 provides representative HOMO and LUMO energies for a related quinoline (B57606) compound, illustrating the typical output of such calculations. scirp.org

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.646 |

| LUMO | -1.816 |

| HOMO-LUMO Gap | 4.83 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is calculated from the total electron density and represents the electrostatic potential experienced by a positive point charge at a given location on the electron density surface. researchgate.net

The MEP surface is typically color-coded to indicate regions of varying electrostatic potential:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often associated with lone pairs of electrons on heteroatoms. nih.gov

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms. nih.gov

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP analysis would likely show negative potential (red) around the nitrogen atom of the pyridine (B92270) ring and the amino groups, highlighting these as sites for electrophilic interaction. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino groups.

Noncovalent Interaction (NCI) Index Analysis for Weak Interactions

Noncovalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsions, play a crucial role in molecular recognition and supramolecular chemistry. The NCI index is a computational tool used to visualize and characterize these weak interactions based on the electron density and its derivatives. wikipedia.orgnih.gov

The NCI analysis generates 3D isosurfaces that represent different types of noncovalent interactions, which are color-coded to distinguish between them:

Blue: Strong, attractive interactions, such as hydrogen bonds.

Green: Weak, attractive interactions, like van der Waals forces.

Red: Strong, repulsive interactions, indicative of steric clashes. imperial.ac.uk

An NCI analysis of this compound could reveal intramolecular hydrogen bonding between the amino groups and the pyridine nitrogen, as well as intermolecular interactions in a dimer or crystal lattice. This information is vital for understanding its solid-state structure and how it interacts with other molecules.

Theoretical Studies of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the energetic feasibility of different reaction pathways.

Transition State Analysis and Activation Barrier Calculations

A key aspect of studying reaction mechanisms is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate connecting reactants and products. The energy difference between the reactants and the transition state is the activation energy or activation barrier, which determines the rate of the reaction.

Computational methods, particularly DFT, can be used to locate transition state structures and calculate their energies. This involves searching for a first-order saddle point on the potential energy surface. Once the transition state is found, vibrational frequency analysis is performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For a molecule like this compound, theoretical studies could investigate various reactions, such as nucleophilic aromatic substitution at the chlorine-bearing carbon. For example, a study on the reaction of 2,4-dichloroquinazoline (B46505) with aniline (B41778) used DFT to calculate the activation energies for nucleophilic attack at the C2 and C4 positions, revealing a lower activation barrier for the C4 position, which aligns with experimental observations of regioselectivity. nih.gov A similar approach could be applied to this compound to predict its reactivity in substitution reactions. Table 3 presents hypothetical activation energy data for a nucleophilic substitution reaction, illustrating the type of information that can be obtained.

| Reaction Step | Calculated Activation Energy (kcal/mol) |

|---|---|

| Nucleophilic Attack at C4 | 15.8 |

| Proton Transfer | 5.2 |

| Chloride Elimination | 8.7 |

By calculating the activation barriers for different potential pathways, computational chemists can predict the most likely reaction mechanism and product distribution.

Applications in Catalysis and Material Science

Catalytic Applications of 4-Chloropyridine-3,5-diamine and Its Complexes

While the diaminopyridine framework is a recognized structural motif in various catalysts and functional molecules, specific research detailing the direct catalytic applications of this compound and its complexes is not extensively documented in publicly available literature. The potential applications discussed below are based on the known reactivity of its functional groups and related pyridine (B92270) compounds.

Ligand Design for Transition Metal Catalysis

The structure of this compound, featuring two amino groups and a pyridine ring nitrogen, offers multiple potential binding sites for transition metals. These sites can act as Lewis bases, donating electron pairs to form coordination complexes. The geometry and electronic properties of such complexes are critical in determining their catalytic activity. The amino groups and the pyridine nitrogen can allow the molecule to act as a mono-, bi-, or even tridentate ligand, potentially bridging multiple metal centers. However, specific studies detailing the synthesis of such complexes and their subsequent application in transition metal catalysis are limited.

Role in Oxidation Reactions

The involvement of this compound as a primary catalyst or as a ligand in catalytic oxidation reactions is not a well-established area of research. In the broader field of oxidation catalysis, pyridine derivatives are often used to modify the electronic properties and stability of metal centers, such as in metalloporphyrin or vanadium-based catalysts. mdpi.commdpi.com These modifications can influence the selectivity and efficiency of reactions like the oxidation of alcohols or hydrocarbons. Theoretically, complexes of this compound could be investigated for such roles, but specific research findings are not currently available.

Contributions to Asymmetric Catalysis through Derivatization

Asymmetric catalysis relies on chiral catalysts to produce enantiomerically enriched products. Achiral molecules like this compound can be used as starting points for the synthesis of chiral ligands through derivatization. The amino groups can be functionalized with chiral auxiliaries to create a stereochemically defined environment around a metal center. Planar-chiral derivatives of related aminopyridines have been shown to be effective in various enantioselective reactions. scispace.com While this derivatization strategy is a cornerstone of modern asymmetric catalysis, specific examples originating from this compound are not prominently featured in scientific literature.

Supramolecular Materials Engineering

The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. The functional groups on this compound make it a promising building block for designing such materials.

Design and Assembly of Hydrogen-Bonded Frameworks

The molecular structure of this compound contains key features for the formation of hydrogen-bonded networks. The two primary amine (-NH₂) groups serve as excellent hydrogen-bond donors, while the pyridine ring nitrogen acts as a hydrogen-bond acceptor. This combination allows for the self-assembly of molecules into predictable patterns.

While the specific crystal structure of this compound is not detailed in the available literature, studies on closely related isomers provide insight into its likely behavior. For instance, the crystal structure of 5-chloropyridine-2,3-diamine (B1270002) reveals that the amino groups and the pyridine nitrogen engage in intermolecular hydrogen bonding, leading to the formation of spiral, hydrogen-bonded columns. iucr.orgiucr.org Similarly, 4-Amino-3,5-dichloropyridine (B195902) assembles through strong N—H···N hydrogen bonding to form supramolecular chains. nih.gov It is highly probable that this compound would exhibit analogous self-assembly, forming one-dimensional chains or tapes stabilized by N—H···N interactions, which could further pack into two- or three-dimensional frameworks.

Table 1: Potential Supramolecular Interactions of this compound

| Interacting Group (Donor) | Interacting Group (Acceptor) | Type of Interaction | Resulting Structure |

|---|---|---|---|

| Amine (-NH₂) | Pyridine Nitrogen | Hydrogen Bond | Chains, Sheets |

| Amine (-NH₂) | Amine (-NH₂) | Hydrogen Bond | Cross-linking |

Exploration of Coordination Polymers and Metal-Organic Frameworks

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The multi-dentate nature of this compound, with its three nitrogen-based potential coordination sites, makes it a candidate for use as an organic linker in the synthesis of such materials. By connecting metal nodes, it could potentially form 1D, 2D, or 3D porous frameworks with applications in gas storage or catalysis. rsc.orgnih.gov

While specific examples of MOFs or coordination polymers built with this compound are not found, the compound has been identified as a monomer for Covalent Organic Frameworks (COFs). COFs are a class of porous, crystalline polymers linked by strong covalent bonds. tcichemicals.com Amine-containing linkers are frequently used to construct COFs, typically through condensation reactions with aldehyde linkers to form stable imine bonds. nih.govnih.gov The use of a diamine like this compound could lead to the formation of robust, two-dimensional sheets or three-dimensional networks with inherent porosity and functional sites within the framework derived from the pyridine nitrogen and chlorine atom.

Medicinal Chemistry and Biological Activity of Derived Analogues

Rational Design and Synthesis of Bioactive Analogues

The design of new molecules based on the 4-chloropyridine-3,5-diamine core often involves strategic modifications to enhance potency, selectivity, and pharmacokinetic properties. Key approaches include the introduction of various substituents and the application of principles like scaffold hopping and isosteric replacement.

The biological activity of derivatives of 4-aminopyridine (B3432731) scaffolds can be significantly influenced by the nature and position of substituents. Structure-activity relationship (SAR) studies have demonstrated that even minor chemical modifications can lead to substantial changes in efficacy and selectivity. For instance, research on 4-aminopyridine derivatives has shown that small modifications at the 3-position are permissible and that the in vivo potency is highly correlated with the pKa of the compound. biorxiv.org The basicity of these compounds, which determines whether they exist in a protonated or neutral form at physiological pH, is crucial for their biological function. biorxiv.org The protonated form is often required for interacting with the target, such as blocking an ion channel, while the neutral form is necessary for crossing biological membranes like the blood-brain barrier. biorxiv.org

Studies on other pyridine (B92270) derivatives have revealed that the presence and positioning of specific functional groups can enhance antiproliferative activity. nih.gov For example, the introduction of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been shown to improve activity against cancer cell lines. nih.gov Conversely, the presence of halogen atoms or bulky groups can sometimes lead to lower antiproliferative activity. nih.gov The strategic placement of substituents can also impact metabolic stability. For example, replacing a metabolically liable phenyl group with a pyridyl or pyrimidyl ring through scaffold hopping has been shown to improve stability in human liver microsomes. niper.gov.in

The following table summarizes the general effects of different substituent groups on the biological profiles of pyridine-based compounds, which can be extrapolated to analogues of this compound.

| Substituent Group | General Effect on Biological Profile | Reference |

| Methoxy (-OMe) | Can enhance antiproliferative activity. | nih.gov |

| Hydroxyl (-OH) | May improve antiproliferative properties. | nih.gov |

| Carbonyl (-C=O) | Can contribute to enhanced antiproliferative activity. | nih.gov |

| Amino (-NH2) | Can have varied effects on antiproliferative activity depending on the overall structure. | nih.gov |

| Halogens (e.g., -F, -Cl) | Can decrease antiproliferative activity in some contexts. | nih.gov |

| Bulky Groups | Often associated with lower antiproliferative activity. | nih.gov |

| Alkyl Chains (e.g., n-dodecyl) | Can be crucial for antifungal activity, particularly when attached to an amino group. | mdpi.com |

| Benzyl (B1604629)/Phenylethyl Groups | Can enhance antifungal activity when combined with other optimal substituents. | mdpi.com |

Scaffold hopping and isosteric replacement are key strategies in medicinal chemistry to discover novel compounds with improved properties. nih.gov Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the essential features required for biological activity. uniroma1.it This approach can lead to new chemical entities with different physicochemical properties, improved pharmacokinetics, and novel intellectual property. niper.gov.inuniroma1.it For example, replacing a lipophilic scaffold with a more polar one can increase solubility, and substituting a metabolically unstable scaffold can enhance pharmacokinetic properties. uniroma1.it

Bioisosteric replacement, a related concept, involves substituting a functional group with another that has similar physical and chemical properties, leading to broadly similar biological effects. researchgate.netscripps.edu This can be used to improve potency, selectivity, decrease toxicity, and enhance metabolic stability. u-strasbg.fr For instance, a phenyl ring might be replaced with a bioisosteric heterocycle like pyridine or thiophene (B33073) to modulate properties. researchgate.net The 4-aminopyridine substructure itself is a critical component for the activity of certain drugs, and its replacement with carbon isosteres can lead to a loss of activity, highlighting the importance of the pyridine nitrogen. acs.org

These principles are highly relevant to the this compound scaffold. By replacing the pyridine core with other heterocyclic systems or by making isosteric replacements of the chloro or amino substituents, medicinal chemists can explore new chemical space and potentially discover analogues with superior therapeutic profiles.

| Strategy | Description | Potential Application to this compound | Reference |

| Scaffold Hopping | Replacement of the core molecular framework with a different scaffold. | Replacing the pyridine ring with other heterocycles to improve properties like solubility or metabolic stability. | niper.gov.innih.govuniroma1.it |

| Isosteric Replacement | Substitution of a functional group with another that has similar physicochemical properties. | Replacing the chlorine atom with other electron-withdrawing groups like -CN or -CF3, or replacing the amino groups with other hydrogen-bonding moieties. | researchgate.netscripps.edu |

Investigation of Biological Activities in Pre-Clinical Models

Analogues derived from the this compound scaffold have been investigated for a range of biological activities, demonstrating their potential as therapeutic agents in various disease areas.

Derivatives of pyridine and related heterocyclic structures have shown significant promise as antimicrobial agents. For instance, certain N-alkylated pyridine-based organic salts have demonstrated antibacterial and antibiofilm activities against Staphylococcus aureus and Escherichia coli. nih.gov Similarly, some 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridines have been synthesized and evaluated for their antimycobacterial activity. nih.gov The antimicrobial potential often depends on the specific substituents attached to the pyridine ring. nih.gov

In the realm of antifungal agents, 4-aminopiperidine (B84694) derivatives, which share a structural similarity with substituted pyridines, have been identified as a novel class of antifungals. mdpi.com Structure-activity relationship studies of these compounds revealed that a combination of a benzyl or phenylethyl group at the piperidine (B6355638) nitrogen and an n-dodecyl residue at the 4-amino group is highly beneficial for antifungal activity. mdpi.com These compounds were found to be active against a range of clinically relevant fungal isolates, including Aspergillus and Candida species. mdpi.com The proposed mechanism of action for these 4-aminopiperidines is the inhibition of enzymes involved in fungal ergosterol (B1671047) biosynthesis. mdpi.com Given that this compound serves as an intermediate in the synthesis of pharmaceuticals, particularly antibiotics, its derivatives are of interest for their potential antimicrobial properties. smolecule.com

The following table summarizes the antimicrobial activities of some pyridine and aminopiperidine derivatives, indicating the potential for analogues of this compound.

| Compound Class | Organism(s) | Activity | Reference |

| N-alkylated pyridine salts | S. aureus, E. coli | Antibacterial and antibiofilm | nih.gov |

| 4-(1,3,4-oxadiazol-2-yl)pyridines | Mycobacteria | Antimycobacterial | nih.gov |

| 1-benzyl-N-dodecylpiperidin-4-amine | Candida spp., Aspergillus spp. | Antifungal | mdpi.com |

| N-dodecyl-1-phenethylpiperidin-4-amine | Candida spp., Aspergillus spp. | Antifungal | mdpi.com |

Pyridine-containing compounds are a cornerstone of many anticancer drugs. nih.gov The antiproliferative activity of pyridine derivatives is highly dependent on their substitution patterns. nih.gov For example, 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, including MCF-7 (breast), LS180 (colon), and MOLT-4 (leukemia). nih.gov Certain 2,6-dimethyl-3,5-bis-N-(aryl/heteroaryl) carbamoyl-4-aryl-1,4-dihydropyridines exhibited cytotoxic activities, with some derivatives showing greater potency against MOLT-4 cells. nih.gov The introduction of an N-thiazolyl carbamoyl (B1232498) group at the C3 and C5 positions of the DHP ring was found to enhance the cytotoxic potential. nih.gov

Furthermore, a series of 4,5-diamino-substituted-1,2-benzoquinones were prepared and evaluated for their cytotoxicity and antitumor activity. nih.gov The 4,5-diaziridinyl-1,2-benzoquinone was found to be a more potent cytotoxic agent than the standard drug diaziquone (B1670404) and was highly effective against L1210 murine leukemia. nih.gov Given the structural similarity, diamino-substituted pyridine derivatives are also of interest. The overexpression of Nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme that can be inhibited by pyridine-based compounds, is associated with a variety of cancers, suggesting a potential therapeutic application for NNMT inhibitors in oncology. nih.gov

The cytotoxic activities of some pyridine and related derivatives against different cancer cell lines are presented in the table below.

| Compound Class | Cancer Cell Line(s) | Cytotoxic Activity (IC50) | Reference |

| 2,6-dimethyl-3,5-bis-N-(4-methyl-2-thiazolyl) carbamoyl-4-phenyl-1,4-dihydropyridine (7a) | MOLT-4 | 17.4 ± 2.0 µM | nih.gov |

| 2,6-dimethyl-3,5-bis-N-(4-methyl-2-thiazolyl) carbamoyl-4-(4-chlorophenyl)-1,4-dihydropyridine (7d) | MCF-7 | 28.5 ± 3.5 µM | nih.gov |

| 4,5-diaziridinyl-1,2-benzoquinone | EMT-6, L1210 | Potent cytotoxicity and antitumor activity | nih.gov |

| N-(pyridin-3-yl)pyrimidin-4-amine derivative (7l) | MV4-11, HT-29, MCF-7, HeLa | 0.83, 2.12, 3.12, 8.61 µM | nih.gov |

The this compound scaffold is a promising starting point for the design of specific enzyme inhibitors.

Nicotinamide N-methyltransferase (NNMT): NNMT is an enzyme that catalyzes the methylation of nicotinamide and is implicated in various diseases, including metabolic disorders and cancer. nih.govmdpi.comnih.gov 4-Chloropyridine (B1293800) itself has been identified as an inhibitor of NNMT. medchemexpress.com It acts as a substrate for the enzyme, and during the catalytic process, the methylation of the pyridine nitrogen enhances the electrophilicity at the C4 position. This leads to an aromatic nucleophilic substitution reaction with a non-catalytic cysteine residue in the enzyme, resulting in suicide inhibition. medchemexpress.com This mechanism highlights the potential for developing potent and specific NNMT inhibitors based on the 4-chloropyridine scaffold. The design of bisubstrate analogues that mimic the transition state of the methylation reaction is a promising strategy that has led to the identification of potent NNMT inhibitors. nih.govrsc.org

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their dysregulation is a common feature of cancer. rsc.org Consequently, CDK inhibitors are an important class of anticancer agents. A series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives were designed and synthesized as potent CDK2 inhibitors. nih.gov One of the most promising compounds from this series exhibited broad antiproliferative efficacy against a diverse range of cancer cells and showed potent inhibitory activity against CDK2/cyclin A2. nih.gov Additionally, 2,6-diamino-3-acylpyridines have been designed as CDK inhibitors, with some compounds showing potent inhibitory activities against CDK1 and CDK2 and inhibiting the proliferation of various tumor cells. nih.gov These findings suggest that the 3,5-diaminopyridine core, as present in this compound, is a valuable scaffold for the development of novel CDK inhibitors.

The inhibitory activities of some pyridine-based compounds against these enzymes are summarized below.

| Target Enzyme | Inhibitor Class/Compound | Inhibitory Activity (IC50) | Reference |

| Nicotinamide N-methyltransferase (NNMT) | 4-Chloropyridine | Suicide inhibitor | medchemexpress.com |

| NNMT | Bisubstrate-like inhibitors | 1.41 µM (for a naphthalene-containing analogue) | nih.gov |

| Cyclin-Dependent Kinase 2 (CDK2) | N-(pyridin-3-yl)pyrimidin-4-amine derivative (7l) | 64.42 nM (against CDK2/cyclin A2) | nih.gov |

| CDK1/CDK2 | 2,6-diamino-3-acylpyridines (compounds 2r and 11) | Potent inhibition | nih.gov |

Mechanistic Elucidation of Biological Action

The biological effects of compounds derived from this compound are underpinned by specific interactions at the molecular and cellular levels. Understanding these mechanisms is crucial for the rational design of new therapeutic agents.

Pathways of Cellular Response and Signaling Modulation

The interaction of these compounds with their molecular targets initiates a cascade of cellular events. The blockade of Kv3 channels by 3,4-diaminopyridine, for instance, leads to a broadening of the presynaptic action potential. researchgate.net This prolongation of the nerve impulse enhances the influx of calcium ions, thereby increasing the release of neurotransmitters at the neuromuscular junction. researchgate.net While this direct physiological outcome is well-characterized, the broader downstream signaling pathways modulated by 4-chloropyridine derivatives are less defined. The specific inhibition of an enzyme like DDAH1 would be expected to alter cellular signaling by affecting the concentration of its substrates and products, but the precise pathways remain an area of active investigation. Generally, the modulation of cellular signaling pathways is a key mechanism through which bioactive compounds exert their effects, influencing processes such as cell proliferation, apoptosis, and inflammation. nih.govnih.govlifechemicals.com

Mechanisms of Covalent Protein Modification

Derivatives of 4-chloropyridine are notable for their capacity to act as "switchable" covalent protein modifiers. nih.govnih.gov In its neutral state, the 4-chloropyridine moiety is a relatively weak electrophile, with a reactivity toward thiols comparable to that of acrylamide. nih.govnih.gov However, its reactivity can be dramatically increased upon protonation of the pyridine nitrogen, forming a positively charged pyridinium (B92312) ion. nih.govnih.gov This protonated form is a much stronger electrophile, with a reactivity similar to that of the potent alkylating agent iodoacetamide. nih.govnih.gov

This "reactivity switch" is often catalyzed by the target protein itself in a process sometimes referred to as "off-pathway catalysis". nih.gov For example, in the case of DDAH1, a neighboring aspartate residue in the active site is believed to stabilize the protonated pyridinium form of the inhibitor, facilitating its covalent reaction with the active-site cysteine. nih.govnih.gov This mechanism imparts a high degree of selectivity, as the compound is only "switched on" in the specific microenvironment of a target protein that can facilitate its protonation. nih.gov This requirement for catalysis by a folded protein active site means that denatured proteins are not labeled, highlighting the specificity of the interaction. nih.gov This strategy of using quiescent affinity labels represents an attractive approach for developing highly selective covalent inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of analogues derived from the this compound scaffold is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies are therefore essential for optimizing potency and selectivity.

Quantitative and Qualitative Analysis of Structure-Potency Relationships

Quantitative structure-activity relationship (QSAR) studies aim to correlate specific structural features of a molecule with its biological activity. nih.govmdpi.com For pyridine-containing compounds, the nature and position of substituents can drastically alter potency. For example, in a series of 4-aminopyridine (4AP) derivatives designed as KV1 channel blockers, modifications at the 3-position had a significant impact on inhibitory activity (IC₅₀). The data below illustrates the varying potency against the Shaker K+ channel based on the substituent at this position.

| Compound | Substituent at 3-Position | IC₅₀ (μM) |

|---|---|---|

| 3Me4AP | -CH₃ | 37 |

| 3F4AP | -F | 160 |

| 4AP (Parent) | -H | 200 |

| 3MeO4AP | -OCH₃ | 310 |

| 3CF₃4AP | -CF₃ | 690 |

Data sourced from a study on 4-aminopyridine derivatives as K+ channel blockers.

This data demonstrates that a small, electron-donating methyl group (-CH₃) at the 3-position confers the highest potency. In contrast, the strongly electron-withdrawing trifluoromethyl group (-CF₃) results in the lowest potency in this series.

Qualitatively, QSAR analyses often reveal that both steric and electrostatic fields are critical determinants of activity. nih.gov For instance, in some models, steric (van der Waals) interactions can dominate the contribution to biological activity, indicating that the size and shape of substituents are paramount for fitting into a target's binding site. nih.gov

Impact of Chlorine Atom Position and Nature on Biological Activity

The introduction of a chlorine atom into a biologically active molecule is a common strategy in medicinal chemistry that can substantially improve its properties. researchgate.netnih.gov A chlorine substituent can increase the lipophilicity of the parent molecule, which may enhance its ability to cross cell membranes and reach its target. researchgate.net Furthermore, the electron-withdrawing inductive effect of chlorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with protein binding sites. researchgate.net

Crucially, the position of the chlorine atom is often a key modulator of activity. eurochlor.org The biological effect can vary significantly depending on where the chlorine is placed on the pyridine ring or other aromatic systems. eurochlor.org For example, studies on chlorinated 2'-hydroxychalcone (B22705) derivatives showed that the position of the chlorine atom influenced the compound's ability to interact with and quench fluorescence in model lipid bilayers. nih.gov This demonstrates that the chlorine's location directly impacts the molecule's biophysical interactions, which in turn can dictate its biological efficacy. A non-reactive chlorine atom on an aromatic ring can also provide steric and electronic effects that either enhance or disrupt binding to a target protein, thereby increasing or decreasing biological activity. nih.gov

Role of Amine Substitutions and Their Configuration

The strategic modification of amine functional groups on molecules derived from a 3,5-diamine-substituted heterocyclic core plays a pivotal role in dictating their biological activity. Research into analogues has revealed that both the presence and the spatial arrangement of these amine moieties are critical for target interaction and subsequent pharmacological effects.

Influence of Amine Presence and Replacement

Structure-activity relationship (SAR) studies on a series of compounds incorporating a cis-3,5-diamino-piperidine (DAP) scaffold, a structural mimetic of the 2-deoxystreptamine (B1221613) (2-DOS) ring found in aminoglycoside antibiotics, have provided significant insights into the importance of the diamine configuration. The DAP ring maintains the crucial cis-1,3-diamine arrangement that is essential for recognition and binding to ribosomal RNA (rRNA), the target of aminoglycosides. nih.gov

The substitution of one of the amino groups with a hydroxyl group generally leads to a reduction in biological activity. This trend was observed in derivatives with both five- and six-membered ring systems. For instance, compounds with a di-amino configuration displayed more potent activity compared to their mono-amino, mono-hydroxy counterparts. nih.gov Furthermore, di-hydroxy substitutions resulted in particularly weak inhibitors, suggesting that the presence of both amino groups is highly favorable for potent biological action. nih.gov

Impact of Amine Substituent Type

The nature of the substituents on the amine groups also modulates activity. While a simple mono-DAP compound (where one of the amine-linked positions on a central triazine core is unsubstituted) showed activity comparable to di-DAP compounds, indicating that a second substituted diamino-piperidine moiety is not strictly necessary for activity, the type of substitution is indeed influential. nih.gov

Investigations into different amine-containing headpieces revealed that an azetidin-3-ylamine substitution was well-tolerated, maintaining a reasonable level of activity. nih.gov Conversely, incorporating a pyrrolidine-3,4-diamine (B15271111) substitution led to a significant decrease in inhibitory potential, indicating that the specific ring structure and orientation of the amine groups are critical for optimal interaction with the biological target. nih.gov

The following table summarizes the impact of various amine substitutions on the inhibitory activity of these analogues.

| Headpiece Configuration | Substituent Type | Relative Inhibitory Activity |

| Six-membered ring | Di-amino | Active |

| Six-membered ring | Mono-amino, Mono-hydroxy | Slightly Reduced Activity |

| Six-membered ring | Di-hydroxy | Weak Inhibitor |

| Five-membered ring | Di-amino | Active |

| Five-membered ring | Mono-amino, Mono-hydroxy | Slightly Reduced Activity |

| Azetidine | Azetidin-3-ylamine | Tolerated (Moderate Activity) |

| Pyrrolidine | Pyrrolidine-3,4-diamine | Weak Inhibitor |

This table illustrates the general trends observed in structure-activity relationship studies of 3,5-diamino-piperidine derivatives as translation inhibitors. nih.gov

Future Research Directions and Translational Perspectives

Advancements in Targeted Synthesis for Complex Derivatives

The functional handles on 4-Chloropyridine-3,5-diamine offer significant opportunities for the targeted synthesis of complex, multi-functionalized pyridine (B92270) derivatives. While classical nucleophilic aromatic substitution (SNAr) at the C4 position is established, future work will likely focus on more sophisticated and regioselective functionalization strategies.

Key research objectives in this area include:

Orthogonal Functionalization: Developing synthetic protocols that allow for the selective and independent modification of the C4-chloro group and the two amino groups. This could involve advanced protecting group strategies or the use of highly selective catalysts to differentiate between the two amine functionalities.